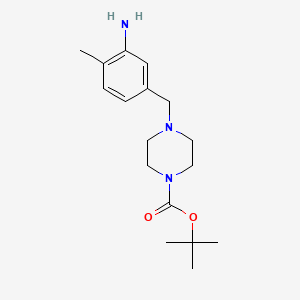
tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a methylbenzyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and various catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydroxylamines.
科学的研究の応用
Chemistry: tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a building block for designing molecules with specific biological activities.
Medicine: The compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific receptors or enzymes, contributing to the treatment of various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various industrial applications.
作用機序
The mechanism of action of tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved.
類似化合物との比較
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl and piperazine core, they differ in the substituents attached to the piperazine ring. These differences can significantly impact their chemical properties and reactivity.
- Unique Features: tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate is unique due to the presence of the 3-amino-4-methylbenzyl group, which imparts specific chemical and biological properties.
- Applications: The unique structure of this compound makes it suitable for applications that may not be feasible with other similar compounds. Its specific interactions with biological targets and its reactivity profile distinguish it from other piperazine derivatives.
特性
分子式 |
C17H27N3O2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
tert-butyl 4-[(3-amino-4-methylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-13-5-6-14(11-15(13)18)12-19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10,12,18H2,1-4H3 |
InChIキー |
ACRBQEDCBONOLX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















